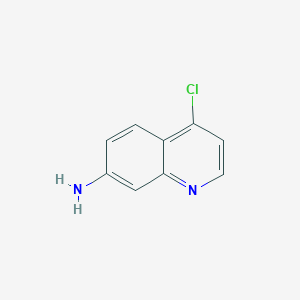

4-Chloroquinolin-7-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloroquinolin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-8-3-4-12-9-5-6(11)1-2-7(8)9/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSZRIERONARWCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20743321 | |

| Record name | 4-Chloroquinolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

451447-23-7 | |

| Record name | 4-Chloroquinolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The 4-Amino-7-Chloroquinoline Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Development Professionals

Introduction: The Enduring Legacy of the Quinoline Core

The quinoline ring system, a bicyclic aromatic heterocycle, represents one of the most privileged scaffolds in medicinal chemistry. Its rigid structure and versatile substitution patterns have given rise to a multitude of therapeutic agents across a wide spectrum of diseases. From the historical significance of quinine in combating malaria to the development of modern targeted therapies, the quinoline nucleus continues to be a fertile ground for drug discovery.

This guide focuses on a particularly fruitful branch of this chemical family: the 4-amino-7-chloroquinoline scaffold. This specific arrangement of substituents has proven to be a critical pharmacophore, most famously embodied by the antimalarial drug Chloroquine. However, its utility extends far beyond infectious diseases, serving as a foundational building block for potent inhibitors of protein kinases, agents for neurodegenerative diseases, and other novel therapeutics.

As senior application scientists and drug development professionals, understanding the nuances of this scaffold—its synthesis, reactivity, structure-activity relationships (SAR), and mechanisms of action—is paramount for leveraging its full potential in contemporary drug design. This document provides a comprehensive technical overview, grounded in established protocols and mechanistic insights, to empower researchers in their quest for novel chemical entities.

Part 1: The Synthetic Keystone - Accessing the 4,7-Dichloroquinoline Precursor

The journey to any 4-amino-7-chloroquinoline derivative begins with the synthesis of its essential precursor, 4,7-dichloroquinoline . This intermediate is not typically prepared by direct chlorination but rather through a multi-step sequence that offers robust control over the regiochemistry. The most common and scalable approach starts from m-chloroaniline.

Gould-Jacobs Reaction: A Reliable Pathway to the Quinoline Core

The Gould-Jacobs reaction provides an efficient method for constructing the quinoline ring system. The process involves the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization.

Workflow for 4,7-Dichloroquinoline Synthesis

Caption: Synthetic workflow for 4,7-dichloroquinoline via the Gould-Jacobs reaction.

Experimental Protocol: Synthesis of 4,7-Dichloroquinoline

This protocol is a synthesized representation of established procedures, such as those published in Organic Syntheses.[1]

Step 1 & 2: Condensation and Cyclization

-

In a suitably sized reaction vessel, combine m-chloroaniline and diethyl ethoxymethylenemalonate.

-

Heat the mixture gently (e.g., on a steam bath) for approximately 1 hour to initiate condensation and allow for the evolution of ethanol.[2]

-

Transfer the resulting crude acrylate intermediate into a high-boiling point solvent, such as Dowtherm A.

-

Heat the mixture to vigorous boiling (approx. 250°C) for 1-2 hours to effect thermal cyclization. The quinoline ester product will begin to crystallize upon heating.[1][3]

-

Cool the mixture and collect the solid ester by filtration.

Step 3 & 4: Saponification and Decarboxylation

-

Suspend the crude ester in an aqueous solution of sodium hydroxide (e.g., 10% w/v) and reflux until the solid completely dissolves (approx. 1 hour), indicating complete saponification.[1]

-

Cool the reaction mixture and acidify with concentrated hydrochloric or sulfuric acid to precipitate the 7-chloro-4-hydroxy-3-quinolinecarboxylic acid. Collect the solid by filtration.[2]

-

Suspend the dried carboxylic acid in Dowtherm A and heat to boiling for approximately 1 hour to facilitate decarboxylation. The evolution of CO₂ will be observed.[1]

Step 5: Chlorination

-

Cool the solution containing 7-chloro-4-hydroxyquinoline to room temperature.

-

Carefully add phosphorus oxychloride (POCl₃) to the mixture.[1]

-

Heat the reaction to 135-140°C and stir for 1-2 hours until the conversion is complete (monitored by TLC).[1][2]

-

After cooling, cautiously pour the reaction mixture into a mixture of ice and water to quench the excess POCl₃.

-

Neutralize the acidic solution with a base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the crude 4,7-dichloroquinoline.[2]

-

Collect the solid by filtration, wash thoroughly with water, and dry. Recrystallization from a suitable solvent like hexanes or ethanol can be performed for further purification, yielding the final product as a white to pale-yellow solid.[1][2]

Physicochemical and Spectroscopic Data for 4,7-Dichloroquinoline

| Property | Value | Reference |

| Molecular Formula | C₉H₅Cl₂N | --INVALID-LINK-- |

| Molar Mass | 198.05 g/mol | --INVALID-LINK-- |

| Melting Point | 83-84 °C | --INVALID-LINK-- |

| ¹H NMR (CDCl₃) δ | 8.78 (d, 1H), 8.15 (d, 1H), 8.11 (d, 1H), 7.59 (dd, 1H), 7.48 (d, 1H) | --INVALID-LINK-- |

| ¹³C NMR | See reference for full assignment | --INVALID-LINK-- |

Part 2: Core Reactivity - Building the 4-Amino-7-Chloroquinoline Scaffold

The synthetic utility of 4,7-dichloroquinoline lies in the differential reactivity of its two chlorine atoms. The C4-chloro group is significantly more activated towards nucleophilic aromatic substitution (SNAr) than the C7-chloro group. This chemoselectivity is the cornerstone of building the desired scaffold.

The SNAr Mechanism: A Regioselective Substitution

The substitution reaction proceeds via a two-step addition-elimination mechanism. The electron-withdrawing effect of the quinoline nitrogen atom polarizes the C4 position, making it highly electrophilic and susceptible to attack by a nucleophile (typically a primary or secondary amine).

Mechanism of SNAr at the C4 Position

Caption: The two-step addition-elimination mechanism of SNAr at the C4 position.

This regioselectivity is crucial; the C7-chloro group remains intact under typical SNAr conditions used for C4 substitution, allowing it to be retained as a key feature for biological activity or as a handle for subsequent cross-coupling reactions.

General Experimental Protocol: Synthesis of 4-Amino-7-Chloroquinoline Derivatives

The reaction of 4,7-dichloroquinoline with a diverse range of amines is the most common method for generating libraries of medicinally relevant compounds. Conditions can be tuned based on the nucleophilicity of the amine.

Method A: Neat Reaction (For Alkylamines)

-

In a reaction vessel, combine 4,7-dichloroquinoline (1 equivalent) with an excess of the desired alkylamine (2-4 equivalents).[4]

-

Heat the mixture, with stirring, to 120-130°C for 6-8 hours. The reaction can be monitored by TLC.[4]

-

After cooling to room temperature, dissolve the reaction mixture in a suitable organic solvent like dichloromethane.

-

Wash the organic layer with an aqueous base (e.g., 5% NaHCO₃ solution), followed by water and brine.[4]

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

Method B: Solvent-Mediated Reaction (For Anilines and Heterocyclic Amines)

-

Dissolve 4,7-dichloroquinoline (1 equivalent) and the desired amine (1-1.2 equivalents) in a suitable solvent such as ethanol, isopropanol, or DMF.[5]

-

The reaction can be performed under conventional heating (reflux) or accelerated using microwave or ultrasound irradiation.[5][6]

-

A base, such as N,N-diisopropylethylamine or K₂CO₃, may be required, particularly for less nucleophilic amines or when using the hydrochloride salt of the amine.[7]

-

Upon completion, the workup typically involves partitioning the mixture between an organic solvent and water, followed by purification as described in Method A.

Beyond C4: Exploring Further Functionalization

While the C4 position is the primary site of reactivity, other positions on the quinoline ring can be functionalized to expand chemical diversity.

-

C2-Functionalization: The C2 position can be activated towards nucleophilic attack after N-oxidation of the quinoline nitrogen. For example, treating 4,7-dichloroquinoline with an oxidizing agent like m-CPBA forms the N-oxide. This intermediate can then react with nucleophiles, such as nitriles in the presence of acid, to install an amide group at the C2 position. The C4-chloro group can then be substituted in a subsequent SNAr reaction.

-

C7-Functionalization: Direct substitution of the C7-chloro group via SNAr is generally difficult. However, it can be functionalized using metal-catalyzed cross-coupling reactions, such as Suzuki or Ullmann couplings, often after the C4 position has been modified.[8] This allows for the introduction of aryl, heteroaryl, or ether linkages at the 7-position.

Part 3: Applications in Drug Discovery & Structure-Activity Relationships

The 4-amino-7-chloroquinoline scaffold is a proven pharmacophore in multiple therapeutic areas. The following sections highlight its key applications and the structural features that govern biological activity.

Antimalarial Agents: The Prototypical Application

The discovery of Chloroquine revolutionized malaria treatment. Its mechanism of action, while complex, is primarily attributed to its accumulation in the acidic food vacuole of the Plasmodium parasite. There, it binds to heme (ferriprotoporphyrin IX), a toxic byproduct of hemoglobin digestion, and prevents its detoxification into hemozoin crystals. This leads to a buildup of toxic heme, which induces oxidative stress and parasite death.[2][9]

Key SAR Insights for Antimalarial Activity:

-

The 7-Chloro Group: This electron-withdrawing group is essential for activity. It is believed to enhance the ability of the quinoline ring to complex with heme and inhibit its polymerization.[5][10] Replacing it with a methyl group abolishes activity, while bromo or iodo substitutions can maintain it.

-

The 4-Amino Linker: The nitrogen atom at this position is crucial for forming the connection to the side chain.

-

The Aliphatic Side Chain: A flexible, basic side chain is required for drug accumulation (pH trapping) in the parasite's food vacuole.[10] The optimal length is typically a 4-5 carbon chain between the two nitrogen atoms.

-

The Terminal Amine: A tertiary amine at the end of the side chain is generally optimal for potent activity.

Mechanism of Action in Malaria

Caption: Chloroquine's mechanism of action against the malaria parasite.

Anticancer Agents: Targeting Kinase Signaling

The 4-aminoquinoline scaffold has been successfully adapted to create potent inhibitors of protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer. By replacing the flexible aliphatic side chain of antimalarials with more rigid (hetero)aromatic systems, researchers have developed selective inhibitors for various kinase targets.

Key Kinase Targets:

-

Epidermal Growth Factor Receptor (EGFR): 4-Anilinoquinoline derivatives are a well-established class of EGFR inhibitors. The quinoline core acts as a scaffold that mimics the adenine region of ATP, binding to the kinase's hinge region. The 4-anilino moiety extends into the active site, and substitutions on this ring can confer selectivity and potency.

-

Vascular Endothelial Growth Factor Receptor (VEGFR-2): As a key mediator of angiogenesis, VEGFR-2 is a prime target in oncology. Several 4-aminoquinoline-based compounds have shown potent VEGFR-2 inhibitory activity, often as part of a multi-kinase inhibitor profile.

-

Src Kinase: A series of 4-anilino-3-quinolinecarbonitriles have been developed as potent inhibitors of Src kinase, a non-receptor tyrosine kinase involved in cell proliferation, survival, and metastasis.[11][12]

Illustrative IC₅₀ Data for 4-Aminoquinoline Derivatives in Cancer

| Compound Type | Target/Cell Line | IC₅₀ / GI₅₀ | Reference |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast Cancer) | 8.73 µM | --INVALID-LINK-- |

| N,N'-bis-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine | MDA-MB-468 (Breast Cancer) | 7.35 µM | --INVALID-LINK-- |

| 4-Anilino-7-chloroquinoline derivative (Vc) | MCF-7 (Breast Cancer) | 0.87 nM | --INVALID-LINK-- |

| 4-Anilino-7-pyridyl-3-quinolinecarbonitrile (17) | Src Kinase | 2 nM | --INVALID-LINK-- |

| 7-chloroquinoline-benzimidazole hybrid (12d) | HuT78 (T-cell lymphoma) | ~0.4 µM | --INVALID-LINK-- |

Emerging Therapeutic Areas

The versatility of the 4-amino-7-chloroquinoline scaffold continues to be explored in new therapeutic contexts:

-

Neurodegenerative Diseases: Certain 4-amino-7-chloroquinoline derivatives, including chloroquine itself, have been identified as synthetic agonists of the orphan nuclear receptor Nurr1 (NR4A2). This receptor is critical for the development and maintenance of dopamine neurons, making it a promising target for neuroprotective therapies in Parkinson's disease.[13]

-

Inhibition of Botulinum Neurotoxin (BoNT): The scaffold has been used to develop some of the most potent non-zinc-chelating inhibitors of the BoNT serotype A light chain, a metalloprotease responsible for the toxin's paralytic effects.

-

Immunomodulation: Derivatives have been designed as inhibitors of Receptor-interacting protein kinase 2 (RIPK2), a key mediator in immune signaling pathways, highlighting their potential in treating inflammatory diseases.

Conclusion: A Privileged Scaffold with a Bright Future

The 4-amino-7-chloroquinoline core has transcended its origins as an antimalarial pharmacophore to become a truly versatile building block in modern medicinal chemistry. Its straightforward and regioselective synthesis, coupled with its proven ability to interact with diverse biological targets from parasitic proteins to human kinases, ensures its continued relevance. The key to its success lies in the strategic functionalization of the 4-amino side chain, which allows chemists to tailor the molecule's properties to specific therapeutic targets. As our understanding of disease biology deepens, this enduring scaffold will undoubtedly serve as the starting point for the next generation of innovative medicines.

References

- 1. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites | PLOS One [journals.plos.org]

- 2. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, Antitumor, and Antiplasmodial Evaluation of New 7-Chloroquinoline–Benzimidazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 7. Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking | MDPI [mdpi.com]

- 8. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Substituted 4-anilino-7-phenyl-3-quinolinecarbonitriles as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

From Cinchona Bark to Synthetic Analogs: The Genesis of an Antimalarial Powerhouse

An In-depth Technical Guide to the Discovery and History of 4-Aminoquinoline Compounds

For centuries, the fight against malaria, one of humanity's most persistent and devastating diseases, has been intrinsically linked to the development of quinoline-based drugs. Among these, the 4-aminoquinoline class stands as a testament to the power of medicinal chemistry, a journey that began with a natural remedy and evolved into a cornerstone of synthetic antimalarial therapy. This technical guide provides a comprehensive exploration of the discovery and history of 4-aminoquinoline compounds, designed for researchers, scientists, and drug development professionals.

The story of 4-aminoquinolines begins not in a laboratory, but in the Andes mountains with the Cinchona tree. Indigenous populations in Peru utilized its bark to treat fevers long before its active component, quinine, was isolated in 1820 by French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou.[1][2] Quinine became the first effective treatment for malaria and remained a critical tool for centuries.[2][3]

The strategic importance of quinine was starkly highlighted during World War II. The Japanese occupation of Java, the primary source of Cinchona bark, created a critical shortage for the Allied forces.[4][5] This dire situation catalyzed intensive research programs to develop synthetic antimalarial agents.

A significant breakthrough came in 1934 when German scientists at Bayer, led by Hans Andersag, synthesized Resochin, a 4-aminoquinoline compound.[1][3] Initially, it was considered too toxic for human use.[4] However, during the war, American and British scientists re-evaluated the compound, renaming it chloroquine, and found it to be a highly effective and well-tolerated antimalarial.[3][4] Following the war, chloroquine became the frontline treatment for malaria globally.[3][6] In 1946, a less toxic analog, hydroxychloroquine, was developed.[4]

The Core Mechanism of Action: Disrupting Heme Detoxification

The primary therapeutic target of 4-aminoquinoline antimalarials is the intraerythrocytic stage of the Plasmodium parasite, the causative agent of malaria.[4] During its life cycle within red blood cells, the parasite digests the host's hemoglobin in its acidic digestive vacuole to obtain essential amino acids.[4][7] This process releases large quantities of toxic free heme.

To protect itself, the parasite employs a detoxification mechanism, polymerizing the heme into an insoluble, non-toxic crystalline pigment called hemozoin.[7] 4-aminoquinolines, being weak bases, accumulate in the acidic environment of the parasite's digestive vacuole.[8] Here, they interfere with the heme polymerization process.[8][9] It is believed that these drugs form a complex with heme, preventing its conversion to hemozoin.[8][10] The resulting accumulation of free heme leads to oxidative stress and the eventual death of the parasite.[8]

Caption: Inhibition of hemozoin formation by 4-aminoquinolines.

The Rise of Resistance and the Quest for New Derivatives

The extensive use of chloroquine inevitably led to the emergence and spread of drug-resistant Plasmodium falciparum strains, first reported in the late 1950s.[3][8] Resistance is primarily associated with mutations in the P. falciparum chloroquine-resistance transporter (PfCRT) gene, which encodes a protein that pumps the drug out of the digestive vacuole, reducing its concentration at the site of action.[1][7]

The growing threat of chloroquine resistance spurred the development of other 4-aminoquinoline derivatives. Amodiaquine, for instance, proved to be more effective than chloroquine against some resistant strains.[8][11] However, its use has been limited by concerns over toxicity, specifically hepatotoxicity and agranulocytosis, which are linked to the formation of a reactive quinone-imine metabolite.[11][12]

The development of novel 4-aminoquinolines continues to be an active area of research. Strategies include modifying the side chain to evade resistance mechanisms and designing hybrid molecules that combine the 4-aminoquinoline scaffold with other pharmacophores.[13][14]

Synthetic Strategies for 4-Aminoquinoline Scaffolds

The synthesis of 4-aminoquinoline derivatives is a cornerstone of medicinal chemistry. A common and versatile method is the nucleophilic aromatic substitution (SNAr) reaction between a 4-chloroquinoline and a suitable amine.[15][16]

General Experimental Protocol: Synthesis of a 4-Aminoquinoline Derivative

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4,7-dichloroquinoline (1 equivalent) and the desired amine (2-3 equivalents) in a suitable solvent such as ethanol or N-methyl-2-pyrrolidone (NMP).[11][16]

-

Reaction Conditions: The reaction mixture is typically heated to reflux (80-150°C) for several hours.[11][15] Microwave-assisted synthesis can significantly reduce reaction times.[16][17]

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with a solvent like dichloromethane and washed successively with an aqueous solution of sodium bicarbonate, water, and brine.[15]

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the desired 4-aminoquinoline derivative.[15]

-

Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as NMR (1H and 13C) and mass spectrometry.[15]

Caption: General workflow for the synthesis of 4-aminoquinoline derivatives.

Beyond Malaria: Expanding Therapeutic Horizons

The immunomodulatory properties of 4-aminoquinolines have led to their use in treating autoimmune diseases such as rheumatoid arthritis and lupus erythematosus.[1][18] More recently, during the COVID-19 pandemic, chloroquine and hydroxychloroquine were investigated for their potential antiviral effects against SARS-CoV-2.[5][18] While their efficacy in this context has been a subject of intense debate and research, it highlights the broader therapeutic potential of this class of compounds.

Future Perspectives

The journey of 4-aminoquinoline compounds is far from over. The persistent challenge of drug resistance in malaria necessitates the continued exploration of novel analogs with improved efficacy and safety profiles.[12][19] Structure-activity relationship (SAR) studies, computational modeling, and innovative synthetic methodologies will be crucial in designing the next generation of 4-aminoquinoline-based therapies.[11][20] The exploration of their utility in other therapeutic areas, from autoimmune disorders to virology and oncology, also remains a promising frontier.[15][21]

References

- 1. Chloroquine - Wikipedia [en.wikipedia.org]

- 2. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. History of antimalarial drugs | Medicines for Malaria Venture [mmv.org]

- 4. benchchem.com [benchchem.com]

- 5. pulitzercenter.org [pulitzercenter.org]

- 6. malariatreatment.isglobal.org [malariatreatment.isglobal.org]

- 7. trinityssr.wordpress.com [trinityssr.wordpress.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites | PLOS One [journals.plos.org]

- 11. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]

- 12. Discovery of amodiachins, a novel class of 4-aminoquinoline antimalarials active against multidrug-resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 13. hilarispublisher.com [hilarispublisher.com]

- 14. malariaworld.org [malariaworld.org]

- 15. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. The possible mechanisms of action of 4-aminoquinolines (chloroquine/hydroxychloroquine) against Sars-Cov-2 infection (COVID-19): A role for iron homeostasis? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. malariaworld.org [malariaworld.org]

- 20. derisilab.ucsf.edu [derisilab.ucsf.edu]

- 21. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

Introduction: The Quinoline Scaffold and the Imperative for Systematic Screening

An In-Depth Technical Guide to the Preliminary In Vitro Screening of Novel Quinolines: A Case Study with 4-Chloroquinolin-7-amine

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties. The introduction of a novel quinoline derivative, such as this compound, into a drug discovery pipeline presents both an opportunity and a challenge. While its structural alerts suggest potential bioactivity, a systematic, multi-tiered screening approach is essential to efficiently identify its therapeutic potential and guide further development.

This guide presents a comprehensive framework for the preliminary in vitro screening of this compound, treating it as a representative new chemical entity (NCE). As a Senior Application Scientist, the focus here is not merely on procedural steps but on the underlying scientific rationale, the establishment of self-validating protocols, and the logical progression from broad-based screening to more hypothesis-driven, mechanistic assays.

Part 1: Foundational Physicochemical and Compound Integrity Assessment

Before any biological evaluation, a thorough characterization of the test compound is paramount to ensure data integrity and reproducibility. Neglecting this foundational step can lead to misleading results and wasted resources.

Purity and Identity Confirmation

The first step is to confirm the identity and purity of the synthesized this compound. This is a non-negotiable quality control checkpoint.

-

Methodologies :

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : Confirms the chemical structure and identifies any organic impurities.

-

High-Performance Liquid Chromatography (HPLC) : Coupled with a UV detector, HPLC is used to determine the purity of the compound, typically aiming for >95% for primary screening.

-

Mass Spectrometry (MS) : Confirms the molecular weight of the compound.

-

Solubility Profiling

A compound's solubility dictates its bioavailability in in vitro assays. Undissolved compound can lead to inaccurate concentration-response curves and false negatives.

-

Experimental Protocol: Kinetic Solubility Assessment

-

Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

-

Serially dilute this stock into aqueous assay buffer (e.g., Phosphate-Buffered Saline, PBS) to the highest desired final concentration.

-

Incubate for a set period (e.g., 2 hours) at room temperature to allow for precipitation.

-

Measure the amount of compound remaining in solution using a method like UV-Vis spectroscopy or HPLC. The highest concentration at which no precipitation is observed is the kinetic solubility limit.

-

Compound Management and Plating

Consistent handling is crucial for reliable screening.

-

Stock Solution : Prepare a 10 mM stock solution in DMSO. Aliquot into small volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

-

Assay Plates : For screening, perform serial dilutions from the stock solution to create master plates, which are then used to treat the final assay plates. This minimizes variability from repeated pipetting of small volumes.

Part 2: A Tiered Strategy for Biological Activity Profiling

The screening process is best structured as a cascade, starting with broad, cost-effective assays and progressing to more specific, resource-intensive investigations for promising hits.

Tier 1: Broad-Spectrum Cytotoxicity Profiling

The initial biological assay for any NCE should be a broad assessment of cytotoxicity. This provides a foundational dataset to determine the concentration range for future assays and to identify any general, non-specific toxicity that would make the compound unsuitable for further development.

-

Scientific Rationale : A compound that is highly toxic to all cell types at low concentrations is unlikely to become a viable therapeutic. This assay acts as a filter, identifying compounds with a potential therapeutic window. The goal is to determine the concentration of the compound that inhibits 50% of cell growth (GI50) or is lethal to 50% of cells (LC50).

-

Cell Line Selection : A strategic panel of cell lines is crucial. A common approach is to use the NCI-60 panel, a set of 60 diverse human cancer cell lines used by the National Cancer Institute for drug screening. For a preliminary screen, a smaller, representative panel can be used, ensuring it includes:

-

Multiple Cancer Types : e.g., A549 (lung), MCF-7 (breast), HCT116 (colon), to identify potential tissue-specific activity.

-

A Non-Cancerous Control Line : e.g., HEK293 (human embryonic kidney) or MRC-5 (human lung fibroblast), to assess selectivity for cancer cells over normal cells.

-

-

Experimental Protocol: MTT Cell Viability Assay The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of their viability. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into purple formazan crystals.

-

Cell Seeding : Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment : Add this compound in a series of 2-fold or 3-fold dilutions (e.g., from 100 µM down to 0.1 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation : Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition : Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours.

-

Solubilization : Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.

-

Absorbance Reading : Shake the plate for 15 minutes and read the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the dose-response curve and calculate the GI50/IC50 value using non-linear regression.

-

-

Data Presentation: Hypothetical Cytotoxicity Data

| Cell Line | Tissue of Origin | GI50 (µM) of this compound | GI50 (µM) of Doxorubicin (Control) | Selectivity Index (SI)* |

| A549 | Lung Cancer | 8.5 | 0.1 | 2.1 |

| MCF-7 | Breast Cancer | 12.1 | 0.2 | 1.5 |

| HCT116 | Colon Cancer | 7.9 | 0.08 | 2.3 |

| HEK293 | Normal Kidney | 18.0 | 0.5 | - |

*Selectivity Index (SI) = GI50 in normal cells / GI50 in cancer cells. A higher SI is desirable.

-

Visualization: Tier 1 Screening Workflow

Methodological & Application

Application Notes & Protocols: Leveraging 4-Chloroquinolin-7-amine for Parallel Synthesis of Compound Libraries

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 4-Chloroquinolin-7-amine Scaffold

The quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Among its derivatives, this compound stands out as a versatile and strategically important building block for the construction of compound libraries. Its dual reactivity, stemming from the nucleophilic 7-amino group and the electrophilic 4-chloro position, allows for sequential or orthogonal diversification, making it an ideal starting point for parallel synthesis endeavors. This application note provides an in-depth guide to leveraging this compound in the efficient generation of diverse chemical libraries, with a focus on robust, field-proven protocols and the underlying chemical principles.

The 4-aminoquinoline scaffold is a cornerstone in the development of antimalarial drugs, and its derivatives have shown promise in a range of other therapeutic areas, including cancer and neurodegenerative diseases.[1][2][3] The ability to rapidly generate and screen libraries of novel 4-aminoquinoline analogs is therefore of significant interest in drug discovery.[4][5] Parallel synthesis offers a time- and resource-efficient approach to explore the structure-activity relationships (SAR) around this critical pharmacophore.[6][7]

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is crucial for successful library synthesis.

| Property | Value | Source |

| Molecular Formula | C₉H₇ClN₂ | [8][9] |

| Molecular Weight | 178.62 g/mol | [8][9][10] |

| Appearance | Solid | [9] |

| Melting Point | 150-152.5 °C | [10] |

| Boiling Point | 366.8±27.0 °C (Predicted) | [10] |

| XLogP3 | 2.38 | [10] |

Core Synthetic Strategies and Library Design

The strategic power of this compound lies in its two distinct reactive handles. This allows for a modular approach to library synthesis, where diversity can be introduced at either or both positions.

Caption: Diversification strategies for this compound.

Protocol I: Parallel Amide Library Synthesis via Acylation of the 7-Amino Group

This protocol details the parallel synthesis of an amide library by reacting this compound with a diverse set of carboxylic acids. Amide bond formation is a cornerstone of medicinal chemistry, often facilitated by coupling reagents.[11]

Experimental Workflow

Caption: Workflow for parallel amide library synthesis.

Detailed Step-by-Step Protocol

Materials:

-

This compound

-

Library of diverse carboxylic acids

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

96-well reaction block

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 0.2 M stock solution of this compound in anhydrous DMF.

-

Prepare 0.25 M stock solutions of a diverse library of carboxylic acids in anhydrous DMF in a 96-well plate format.

-

-

Reaction Setup (in a 96-well reaction block):

-

To each well, add 200 µL (0.04 mmol, 1.0 eq) of the this compound stock solution.

-

To each corresponding well, add 200 µL (0.05 mmol, 1.25 eq) of the carboxylic acid stock solutions.

-

Prepare a fresh solution of HATU (0.06 mmol, 1.5 eq) and DIPEA (0.08 mmol, 2.0 eq) in DMF. Add the appropriate volume of this solution to each well.

-

-

Reaction:

-

Seal the reaction block and shake at room temperature for 16 hours.

-

Monitor the reaction progress by LC-MS analysis of a representative well.

-

-

Work-up and Purification:

-

Quench the reactions by adding 500 µL of water to each well.

-

Extract the products with ethyl acetate (3 x 500 µL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layers over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

The crude products can be purified by preparative HPLC or used for screening without further purification, depending on the required purity.

-

Protocol II: Parallel Synthesis of 4-Aminoquinoline Libraries via Nucleophilic Aromatic Substitution

This protocol leverages the reactivity of the 4-chloro position for nucleophilic aromatic substitution (SNA_r) with a library of primary and secondary amines. This approach is widely used for generating libraries of 4-aminoquinoline derivatives.[2][12]

Experimental Workflow

Caption: Workflow for parallel 4-aminoquinoline library synthesis.

Detailed Step-by-Step Protocol

Materials:

-

This compound (or a 7-acylated derivative from Protocol I)

-

Library of diverse primary and secondary amines

-

N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)

-

Potassium carbonate (K₂CO₃) (optional, for amine hydrochlorides)

-

96-well reaction block with heating capabilities

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup (in a 96-well reaction block):

-

To each well, add 0.05 mmol (1.0 eq) of the 4-chloroquinoline starting material.

-

Add 0.1 mmol (2.0 eq) of each amine from the library to the corresponding wells. If the amine is a salt, add 2.5 equivalents of a non-nucleophilic base like K₂CO₃.

-

Add 500 µL of NMP or DMSO to each well.

-

-

Reaction:

-

Seal the reaction block and heat to 120-150 °C for 6-12 hours.[2]

-

Monitor the reaction progress by LC-MS.

-

-

Work-up and Purification:

-

Cool the reaction block to room temperature.

-

Add 1 mL of water to each well to precipitate the product.

-

Filter the solids and wash with water, then a small amount of cold ethanol or ether.

-

Alternatively, dilute with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry, and concentrate.

-

Further purification can be achieved by crystallization or chromatography if necessary.

-

Protocol III: Parallel Suzuki-Miyaura Cross-Coupling for C4-Arylation

For the synthesis of C4-arylated quinolines, the Suzuki-Miyaura cross-coupling reaction is a powerful tool.[13][14][15][16] This palladium-catalyzed reaction couples the 4-chloroquinoline with various arylboronic acids.

Experimental Workflow

Caption: Workflow for parallel Suzuki-Miyaura coupling.

Detailed Step-by-Step Protocol

Materials:

-

This compound (or a protected/derivatized version)

-

Library of diverse arylboronic acids

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture)

-

Microwave vials or 96-well reaction block

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup (in microwave vials or a reaction block):

-

To each vial, add the 4-chloroquinoline (0.1 mmol, 1.0 eq), arylboronic acid (0.12 mmol, 1.2 eq), palladium catalyst (3-5 mol%), and base (2.0 eq).

-

The reagents should be added under an inert atmosphere.

-

-

Solvent Addition:

-

Add the degassed solvent mixture (e.g., 1 mL of a 4:1 dioxane:water solution) via syringe.[13]

-

-

Reaction:

-

Seal the vials and heat to 80-100 °C for 4-12 hours, or use microwave irradiation (e.g., 120-150 °C for 15-60 minutes).[13]

-

Monitor the reaction progress by LC-MS.

-

-

Work-up and Purification:

-

Cool the reaction to room temperature and dilute with ethyl acetate and water.

-

Separate the layers and extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

-

Protocol IV: Parallel Buchwald-Hartwig Amination

The Buchwald-Hartwig amination offers an alternative, often milder, method for C-N bond formation at the C4 position.[18][19][20][21][22] This reaction is particularly useful for coupling with a wide range of amines, including those that may be challenging under traditional S_NAr conditions.

Catalytic Cycle Overview

Caption: Simplified catalytic cycle of Buchwald-Hartwig amination.

Comparative Reaction Conditions

| Reaction | Key Features | Typical Conditions |

| S_NAr (Protocol II) | Simple, no catalyst needed. | High temperatures (120-150 °C), polar aprotic solvents (NMP, DMSO).[2] |

| Buchwald-Hartwig | Milder conditions, broader amine scope. | Pd catalyst, phosphine ligand, base (e.g., NaOtBu), moderate temperatures (80-110 °C).[18][20] |

Purification and Characterization of Libraries

A significant challenge in parallel synthesis is the purification and characterization of the resulting library.

Purification Strategies:

-

Solid-Phase Extraction (SPE): Useful for rapid cleanup to remove excess reagents and byproducts.

-

Preparative HPLC-MS: The gold standard for purifying compound libraries, offering high resolution and mass confirmation.

-

Crystallization/Precipitation: Can be effective if the products are crystalline solids. For basic quinoline derivatives, salt formation with acids like HCl can induce crystallization.[23]

-

Chromatography: For quinoline derivatives, which are basic, tailing on silica gel can be an issue. This can often be mitigated by adding a small amount of a basic modifier like triethylamine to the eluent.[24] Alternatively, using a different stationary phase like alumina may be beneficial.[24]

Characterization:

-

LC-MS: Essential for confirming the molecular weight of each compound in the library and assessing purity.

-

¹H NMR: Can be performed on a representative subset of the library to confirm structural integrity.

Conclusion

This compound is a powerful and versatile building block for the parallel synthesis of diverse compound libraries. By strategically employing reactions such as acylation, nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, researchers can efficiently explore the chemical space around this important pharmacophore. The protocols outlined in this application note provide a robust framework for the design and execution of these synthetic campaigns, ultimately accelerating the drug discovery process.

References

- 1. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 4-Amino-7-chloroquinoline | C9H7ClN2 | CID 94711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Amino-7-chloroquinoline AldrichCPR 1198-40-9 [sigmaaldrich.com]

- 10. echemi.com [echemi.com]

- 11. hepatochem.com [hepatochem.com]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. research.rug.nl [research.rug.nl]

- 21. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 22. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

Application of 4-Aminoquinolines in Antimalarial Drug Design: A Technical Guide for Researchers

This guide provides a comprehensive overview of the principles and practical applications of 4-aminoquinolines in the design and development of novel antimalarial agents. It is intended for researchers, scientists, and drug development professionals actively engaged in the fight against malaria. This document delves into the core pharmacology, structure-activity relationships (SAR), mechanisms of resistance, and advanced medicinal chemistry strategies. Furthermore, it offers detailed, field-proven protocols for the synthesis and evaluation of 4-aminoquinoline-based antimalarial candidates.

The Enduring Legacy and Mechanism of Action of 4-Aminoquinolines

The 4-aminoquinoline scaffold has been a cornerstone of antimalarial chemotherapy for decades, with chloroquine (CQ) being the most prominent member of this class.[1] These agents are prized for their low toxicity, high tolerability, and rapid absorption.[2][3] The primary mechanism of action of 4-aminoquinolines is the disruption of heme detoxification within the malaria parasite.[4]

During its intraerythrocytic stage, the Plasmodium falciparum parasite digests host hemoglobin in its acidic digestive vacuole to obtain essential amino acids.[1][4] This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, insoluble crystal called hemozoin.[1][4]

4-Aminoquinolines, being weak bases, accumulate in the acidic digestive vacuole of the parasite.[4] Here, they are believed to form a complex with heme, preventing its polymerization into hemozoin.[4][5] The resulting accumulation of free heme leads to oxidative stress and damage to the parasite's membranes, ultimately causing its death.[4]

References

- 1. Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 4. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

Application Notes & Protocols for the Synthesis of 4-Aminoquinoline-Based Anticancer Agents

Introduction: The Re-Emergence of a Privileged Scaffold

The 4-aminoquinoline core is a classic pharmacophore, long established as the backbone of highly successful antimalarial drugs like chloroquine (CQ) and amodiaquine.[1][2][3][4] In recent years, a strategic repurposing of this scaffold has unveiled its significant potential in oncology.[5] Driven by its unique lysosomotropic properties, 4-aminoquinoline derivatives act as potent autophagy inhibitors, a mechanism that sensitizes cancer cells to traditional therapies and can induce apoptosis.[6][7] These compounds accumulate in the acidic lysosomes of cancer cells, disrupting their function and leading to cell death, a mode of action distinct from many conventional cytotoxic agents.[1][2][4][6] This guide provides researchers and drug development professionals with a detailed overview of the key synthetic strategies and step-by-step protocols for creating novel 4-aminoquinoline-based anticancer agents.

Part 1: Foundational Synthetic Strategies

The synthesis of a 4-aminoquinoline library can be approached from two main perspectives: modification of a pre-existing quinoline core or de novo construction of the heterocyclic system. The choice of strategy is dictated by the desired substitution pattern and the availability of starting materials.

Strategy A: Nucleophilic Aromatic Substitution (SNAr) - The Workhorse Route

The most direct and widely employed method for synthesizing 4-aminoquinolines is the nucleophilic aromatic substitution (SNAr) reaction.[1][2] This pathway involves the displacement of a leaving group, typically chlorine, at the C4 position of the quinoline ring by a primary or secondary amine. The C4 position is highly activated towards nucleophilic attack, making this a robust and predictable reaction.

Causality Behind Experimental Choices:

-

Starting Material: 4,7-dichloroquinoline is a common and commercially available starting material. The chlorine at the 7-position is crucial, as structure-activity relationship (SAR) studies consistently show that an electron-withdrawing group at this position enhances antimalarial and, by extension, anticancer activity.[8]

-

Nucleophile: A vast array of primary and secondary amines can be used, allowing for extensive diversification of the side chain at the 4-position. The nature of this side chain is a key determinant of the compound's physicochemical properties and biological activity.[9][10]

-

Reaction Conditions: While the reaction can be driven by thermal heating in solvents like DMF or alcohols, microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes and improve yields.[1][2] For less reactive amines, a base such as K2CO3 or a tertiary amine is often added to scavenge the HCl byproduct.[3]

Caption: General workflow for SNAr synthesis of 4-aminoquinolines.

Strategy B: Palladium-Catalyzed Multicomponent Synthesis - A Modern Approach for Diversity

For more complex or highly substituted quinolines not easily accessible through SNAr, modern cross-coupling strategies provide powerful alternatives. A notable example is the one-pot, three-component synthesis via an imidoylative Sonogashira coupling followed by an acid-mediated cyclization cascade.[11][12] This approach builds the quinoline core from simpler, readily available building blocks.

Causality Behind Experimental Choices:

-

Components: This reaction combines an o-bromoaniline, a terminal alkyne, and an isocyanide. This modularity allows for the introduction of diverse substituents at the C2 and C4 positions of the quinoline ring in a single operation.[2][11][12]

-

Catalyst System: A dual catalyst system is employed. The palladium catalyst (e.g., Pd(OAc)₂) with a suitable ligand (e.g., Xantphos) facilitates the key C-C and C-N bond formations of the Sonogashira reaction, while a copper(I) co-catalyst is crucial for the alkyne activation part of the cycle.[11][13]

-

One-Pot Advantage: Combining the coupling and cyclization steps into a single pot improves operational efficiency, reduces waste, and avoids the isolation of potentially unstable intermediates. The final cyclization is typically triggered by the addition of acid.[11][12]

References

- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Chloroquine against malaria, cancers and viral diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. youtube.com [youtube.com]

- 9. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Modular Three-Component Synthesis of 4-Aminoquinolines via an Imidoylative Sonogashira/Cyclization Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Development of Novel 4-Aminoquinoline Analogs to Combat Resistant Malaria

Introduction: The Enduring Challenge of Chloroquine Resistance

For decades, the 4-aminoquinoline scaffold, exemplified by chloroquine, was a cornerstone of antimalarial chemotherapy, lauded for its efficacy, safety, and affordability.[1][2] However, the emergence and global spread of chloroquine-resistant (CQR) Plasmodium falciparum, the most lethal malaria parasite, has severely compromised its clinical utility.[3] This resistance is primarily linked to mutations in the P. falciparum chloroquine-resistance transporter (PfCRT) protein, located on the parasite's digestive vacuole membrane.[4][5][6][7] These mutations enable the parasite to expel the drug from its site of action, the acidic digestive vacuole, thereby preventing its accumulation and therapeutic effect.[4][5][7]

The primary mechanism of action for 4-aminoquinolines involves their accumulation in the parasite's digestive vacuole, where they interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion.[8][9] By inhibiting the polymerization of heme into inert hemozoin crystals, these drugs lead to the buildup of free heme, which is toxic to the parasite.[8][9] The challenge for medicinal chemists is to design novel 4-aminoquinoline analogs that can either evade or overcome the resistance mechanisms while retaining potent antimalarial activity. This document provides a comprehensive guide for researchers engaged in this critical endeavor, outlining rational design strategies, synthetic protocols, and robust evaluation methodologies.

Rational Design Strategies for Novel 4-Aminoquinoline Analogs

The development of effective 4-aminoquinoline analogs hinges on a thorough understanding of their structure-activity relationships (SAR).[10][11][12] Key structural modifications can be strategically employed to restore activity against CQR strains.

Core Principles of 4-Aminoquinoline SAR

-

The 7-Chloro Group: An electron-withdrawing group at the 7-position of the quinoline ring is crucial for antimalarial activity.[11][13] This feature is thought to influence the pKa of the quinoline nitrogen, which is important for drug accumulation in the acidic digestive vacuole.[13]

-

The 4-Amino Side Chain: The nature of the alkylamino side chain at the 4-position is a critical determinant of both potency and the ability to overcome resistance. Modifications to the length, branching, and basicity of this side chain can significantly impact drug accumulation in resistant parasites.[11]

-

Hybrid Molecules: A promising strategy involves creating hybrid compounds that link the 4-aminoquinoline scaffold to another pharmacophore known to have antimalarial activity or to a chemoreversal agent that can block the PfCRT transporter.[1][14][15]

Workflow for Rational Drug Design

Caption: A workflow for the rational design of novel 4-aminoquinoline analogs.

Synthetic Protocols for Novel 4-Aminoquinoline Analogs

The synthesis of novel 4-aminoquinoline analogs typically involves the condensation of a substituted 4,7-dichloroquinoline with a desired amine side chain.[3] Microwave-assisted synthesis has emerged as an efficient method for this reaction.[16]

General Protocol for the Synthesis of N-Substituted 4-Aminoquinolines

-

Reactant Preparation: In a microwave-safe vessel, combine 4,7-dichloroquinoline (1 equivalent), the desired amine side chain (1.1-1.5 equivalents), and a suitable base such as K₂CO₃ or triethylamine in a high-boiling point solvent like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).

-

Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a specified temperature (typically 120-180°C) and time (15-60 minutes). The optimal conditions should be determined for each specific reaction.

-

Work-up and Purification: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 4-aminoquinoline analog.

-

Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Evaluation of Novel 4-Aminoquinoline Analogs

A critical step in the drug development pipeline is the in vitro assessment of the synthesized compounds for their antimalarial activity and cytotoxicity.[17][18]

Protocol for In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay is a widely used, high-throughput method for determining the 50% inhibitory concentration (IC₅₀) of a compound against P. falciparum.[18][19]

-

Parasite Culture: Maintain asynchronous cultures of both chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1, W2) strains of P. falciparum in human O+ erythrocytes at 3-5% hematocrit in RPMI 1640 medium supplemented with human serum or Albumax I/II, hypoxanthine, and gentamicin.[20] Incubate at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂).[20]

-

Drug Dilution: Prepare a serial dilution of the test compounds in a 96-well plate. Include chloroquine and artesunate as positive controls and a drug-free well as a negative control.

-

Assay Setup: Add the parasite culture (1-2% parasitemia) to each well of the drug-diluted plate.

-

Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.

-

Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

-

Fluorescence Reading: Measure the fluorescence intensity using a microplate reader. The fluorescence intensity is directly proportional to the amount of parasite DNA, and thus, parasite growth.

-

Data Analysis: Calculate the IC₅₀ values by fitting the dose-response data to a sigmoidal curve using appropriate software.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

It is essential to assess the toxicity of the novel compounds against mammalian cells to determine their selectivity index (SI).[21] The SI is calculated as the ratio of the 50% cytotoxic concentration (CC₅₀) in a mammalian cell line to the IC₅₀ against the parasite. A higher SI is desirable.[17]

-

Cell Culture: Culture a suitable mammalian cell line (e.g., HepG2, WI-26VA4) in a 96-well plate until confluent.[21]

-

Drug Treatment: Add serial dilutions of the test compounds to the cells and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the CC₅₀ values from the dose-response curves.

Data Presentation: Comparative Antimalarial Activity and Cytotoxicity

| Compound | Strain | IC₅₀ (nM) | CC₅₀ (HepG2, µM) | Selectivity Index (SI) |

| Chloroquine | 3D7 (CS) | 15 ± 2 | >100 | >6667 |

| Chloroquine | K1 (CQR) | 250 ± 25 | >100 | >400 |

| Analog X | 3D7 (CS) | 10 ± 1.5 | 50 ± 5 | 5000 |

| Analog X | K1 (CQR) | 30 ± 4 | 50 ± 5 | 1667 |

| Analog Y | 3D7 (CS) | 25 ± 3 | >100 | >4000 |

| Analog Y | K1 (CQR) | 45 ± 6 | >100 | >2222 |

| (CS: Chloroquine-Sensitive; CQR: Chloroquine-Resistant). Data are representative and should be experimentally determined. |

In Vivo Evaluation of Lead Candidates

Promising candidates from in vitro screening should be further evaluated in animal models to assess their in vivo efficacy, pharmacokinetics, and toxicity.[18][19] Rodent malaria models, such as Plasmodium berghei or Plasmodium yoelii in mice, are commonly used for initial in vivo studies.[16][20]

Protocol for the 4-Day Suppressive Test in a P. berghei Mouse Model

This is a standard method to evaluate the in vivo blood schizonticidal activity of a compound.[20]

-

Infection: Inoculate mice intravenously or intraperitoneally with P. berghei-infected red blood cells.

-

Treatment: Administer the test compound orally or via the desired route at various doses for four consecutive days, starting on the day of infection. Include a vehicle control group and a positive control group (e.g., treated with chloroquine).

-

Parasitemia Monitoring: On day 5 post-infection, prepare thin blood smears from the tail blood of each mouse. Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by microscopy.

-

Data Analysis: Calculate the percentage of parasite growth inhibition for each dose group compared to the vehicle control. Determine the 50% effective dose (ED₅₀).

Pharmacokinetic and Toxicology Studies

Lead compounds should undergo pharmacokinetic (PK) and toxicology (Tox) studies to evaluate their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their safety profile.[22][23] These studies are crucial for determining the appropriate dosing regimen and for identifying any potential adverse effects.

Mechanism of Action Studies

To understand how novel analogs overcome resistance, it is important to investigate their mechanism of action.

Protocol for Hemozoin Inhibition Assay

This assay determines if the compounds act by inhibiting the formation of β-hematin (hemozoin).[24]

-

Reaction Setup: In a 96-well plate, mix a solution of hemin chloride in DMSO, acetate buffer (pH 4.8), and the test compound at various concentrations.

-

Incubation: Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.

-

Centrifugation and Washing: Centrifuge the plate and wash the pellet (containing the β-hematin) with DMSO to remove unreacted hemin.

-

Quantification: Solubilize the β-hematin pellet in NaOH and measure the absorbance to quantify the amount of hemozoin formed.

-

Data Analysis: Calculate the IC₅₀ for hemozoin formation inhibition.

Visualizing the Drug Action and Resistance Mechanism

Caption: Mechanism of 4-aminoquinoline action and resistance in P. falciparum.

Conclusion

The development of novel 4-aminoquinoline analogs remains a viable and important strategy in the fight against drug-resistant malaria. By leveraging a deep understanding of SAR, employing efficient synthetic methodologies, and utilizing a robust cascade of in vitro and in vivo assays, researchers can identify and optimize new candidates with the potential to restore the efficacy of this important class of antimalarial drugs. The protocols and guidelines presented here provide a framework for the systematic evaluation of novel 4-aminoquinoline analogs, from initial design to preclinical assessment.

References

- 1. Overcoming Chloroquine Resistance in Malaria: Design, Synthesis, and Structure-Activity Relationships of Novel Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]

- 4. On the Mechanism of Chloroquine Resistance in Plasmodium falciparum | PLOS One [journals.plos.org]

- 5. On the Mechanism of Chloroquine Resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. annualreviews.org [annualreviews.org]

- 7. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. benchchem.com [benchchem.com]

- 11. m.youtube.com [m.youtube.com]

- 12. 4-Aminoquinolines--past, present, and future: a chemical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Overcoming Chloroquine Resistance in Malaria: Design, Synthesis, and Structure-Activity Relationships of Novel Hybrid Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. benchchem.com [benchchem.com]

- 18. ajpp.in [ajpp.in]

- 19. researchgate.net [researchgate.net]

- 20. mmv.org [mmv.org]

- 21. In vitro assessment for cytotoxicity screening of new antimalarial candidates | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]

- 22. Pharmacologic actions of 4-aminoquinoline compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. derisilab.ucsf.edu [derisilab.ucsf.edu]

- 24. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Harnessing the 4-Chloroquinolin-7-amine Scaffold for the Synthesis of Novel Kinase Inhibitors

An Application Note for Medicinal Chemists and Drug Discovery Professionals

Introduction

Protein kinases are fundamental regulators of cellular signaling pathways, and their aberrant activity is a hallmark of numerous diseases, particularly cancer.[1] This has established them as one of the most critical classes of drug targets. The quinoline scaffold is recognized in medicinal chemistry as a "privileged" structure, forming the core of many FDA-approved therapeutic agents, including several potent kinase inhibitors.[1][2] Its rigid, bicyclic aromatic nature provides an excellent framework for positioning key pharmacophoric elements to interact with the ATP-binding site of kinases.

Within this class, 4-Chloroquinolin-7-amine stands out as a versatile and strategically vital starting material. Its structure features two primary points for chemical modification: the highly reactive C4-chloro group, which is susceptible to nucleophilic aromatic substitution (SNAr), and the C7-amino group, which can be readily functionalized. This dual reactivity allows for the systematic and efficient generation of large libraries of compounds, enabling comprehensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic profiles. This guide provides detailed synthetic protocols and strategic insights into leveraging this compound for the discovery of next-generation kinase inhibitors.

Core Synthetic Strategies & Mechanistic Rationale

The development of kinase inhibitors from this compound typically revolves around two key synthetic transformations. The primary goal is to install a substituted aniline at the C4 position to form the 4-anilinoquinoline core, which is crucial for hinge-binding interactions. The secondary goal is to modify the C7 position to enhance solubility and explore additional binding pockets.

Diagram: Core Scaffold and Diversification Points

Caption: Key reactive sites on the this compound scaffold.

Protocol 1: Synthesis of the 4-Anilinoquinoline Core via SNAr

The displacement of the C4-chloro group with a substituted aniline is the cornerstone of synthesizing quinoline-based kinase inhibitors. This reaction mimics the adenine moiety of ATP, enabling the formation of critical hydrogen bonds with the kinase hinge region.[3] The choice of substitution on the aniline ring is a primary driver of potency and selectivity against specific kinases like EGFR or VEGFR.[2][4]

Rationale Behind Experimental Choices

-

Solvent: Isopropanol or DMF are commonly used. Isopropanol is often sufficient and easier to remove, while DMF can be used for less reactive anilines due to its higher boiling point.

-

Acid Catalyst: A catalytic amount of acid (like HCl or TsOH) protonates the quinoline nitrogen, further activating the C4 position towards nucleophilic attack. This is particularly useful for electron-deficient anilines. For many anilines, the reaction proceeds well under neat conditions or with thermal promotion.[5]

-

Temperature: Heating is typically required to overcome the activation energy of the SNAr reaction. Temperatures between 80-130 °C are common.[5]

-

Work-up: A basic wash (e.g., NaHCO₃) is used to neutralize the acid catalyst and remove any unreacted starting materials.

Detailed Step-by-Step Protocol

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq).

-

Addition of Nucleophile: Add the desired substituted aniline (1.1 - 1.5 eq).

-

Solvent and Catalyst: Add isopropanol (or DMF) to create a slurry (approx. 0.1-0.2 M concentration). If required, add a catalytic amount of concentrated HCl (e.g., 1-2 drops).

-

Reaction: Heat the mixture to reflux (typically 100-130 °C) and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate from the solution.

-

Isolation: If a precipitate forms, filter the solid and wash it with cold isopropanol or diethyl ether. If no precipitate forms, dilute the reaction mixture with dichloromethane (DCM).

-

Aqueous Work-up: Wash the organic layer sequentially with a 5% aqueous NaHCO₃ solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a DCM/Methanol gradient) or by recrystallization to afford the pure N-aryl-quinolin-7-amine derivative.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

While SNAr at C4 is primary, further diversification can be achieved via palladium-catalyzed cross-coupling reactions. Although this compound itself is not typically used for C-C bond formation at the chloro-position (as it's preferably substituted), a related intermediate like 4-chloro-6-bromoquinoline can be employed. This allows for the installation of the hinge-binding aniline at C4, followed by a Suzuki coupling at C6 to explore the solvent-front region of the kinase, a strategy known to enhance selectivity and potency.[6]

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an organohalide and an organoboron species.[7][8]

Workflow Diagram: Dual-Functionalization Strategy```dot

Caption: Inhibition of the EGFR signaling cascade by a synthesized inhibitor.

Protocol: In Vitro Kinase Inhibition Assay (General)

-

Assay Preparation: Use a commercially available assay kit (e.g., ADP-Glo™). Prepare a reaction buffer containing the purified target kinase and its specific substrate peptide.

-

Compound Dilution: Prepare a serial dilution of the synthesized inhibitor in DMSO, then dilute further into the assay buffer.

-

Reaction Initiation: In a 384-well plate, add the kinase/substrate mix, the inhibitor dilution, and an ATP solution to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Signal Detection: Add the detection reagent, which quantifies the amount of ADP produced (correlating with kinase activity).

-

Data Analysis: Measure luminescence using a plate reader. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol: Cellular Antiproliferative Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., A549 for EGFR, HUVECs for VEGFR2) in a 96-well plate and allow them to adhere overnight. [4]2. Compound Treatment: Treat the cells with various concentrations of the synthesized inhibitor and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate the cell viability relative to a vehicle-treated control and determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of cell proliferation.

References

- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Optimization of the 4-anilinoquin(az)oline scaffold as epidermal growth factor receptor (EGFR) inhibitors for chordoma utilizing a toxicology profiling assay platform - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinolinone Derivatives Suppress Angiogenesis in Human Umbilical Vein Endothelial Cells by Blocking the VEGF-Induced VEGFR2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for the Synthesis of N-Substituted 4-Aminoquinolines

Introduction

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] This privileged structure is most famously associated with antimalarial drugs like chloroquine and amodiaquine, but its derivatives have also demonstrated a broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[1] The continued interest in this class of compounds for drug discovery necessitates robust and versatile synthetic protocols.

This document provides detailed application notes and protocols for the synthesis of N-substituted 4-aminoquinolines, with a focus on practical and efficient methodologies suitable for researchers in both academic and industrial settings. We will delve into the mechanistic underpinnings of these reactions, offer step-by-step experimental procedures, and provide guidance for troubleshooting and optimization.